Early Decorporation in Wound Model
In an animal model of simulated plutonium (²³⁹Pu) wounds, Ca-DTPA demonstrated superior decorporation effectiveness compared to its closest analog, Zn-DTPA. [1] To achieve an equivalent reduction in organ uptake of ²³⁹Pu, the dosage of the alternative chelator, Zn-DTPA, had to be increased by a factor of 33. [1] This indicates a substantial difference in chelating potency on a per-mole basis during the initial, critical phase of treatment. [1]
| Evidence Dimension | Dosage required for equivalent decorporation efficacy |
|---|---|
| Target Compound Data | 30 µmol/kg daily subcutaneous injection |
| Comparator Or Baseline | Zn-DTPA at an unspecified higher dose (required 33x dosage to match efficacy) |
| Quantified Difference | 33-fold dosage increase required for Zn-DTPA to match Ca-DTPA efficacy |
| Conditions | Rat model; intramuscular injection of ²³⁹Pu-citrate or nitrate; treatment via daily subcutaneous injections |
Why This Matters
This 33-fold potency difference underscores the critical value of Ca-DTPA as the first-line agent for immediate post-exposure treatment, directly impacting procurement decisions for emergency stockpiles and acute care settings.
- [1] Gemenetzis E, Volf V. DTPA treatment schedules for decorporation of ²³⁹Pu from simulated wounds. Health Physics. 1977 Jun;32(6). View Source
